
methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with a trifluoromethylating agent. Common synthetic routes include:
Nucleophilic Substitution: Starting from a pyrrolidine derivative, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under basic conditions.
Electrophilic Trifluoromethylation: Using electrophilic trifluoromethylating agents such as trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the effects of trifluoromethyl groups on biological activity.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it effective in modulating the activity of enzymes and receptors in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,5R)-5-(difluoromethyl)pyrrolidine-2-carboxylate
- Methyl (2S,5R)-5-(chloromethyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H10F3NO2 |
|---|---|
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5+/m0/s1 |
Clave InChI |
OWASQPWJUSXWDO-CRCLSJGQSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@@H](N1)C(F)(F)F |
SMILES canónico |
COC(=O)C1CCC(N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



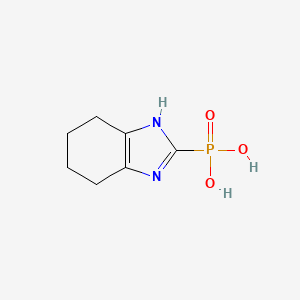
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
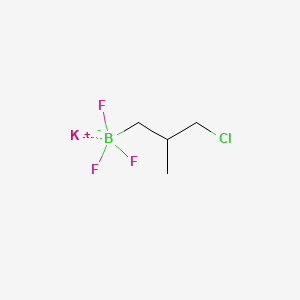
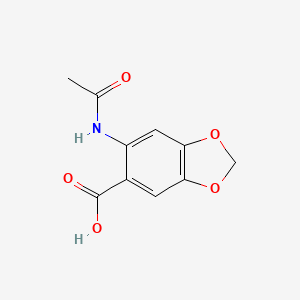
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)

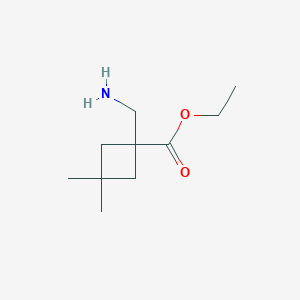
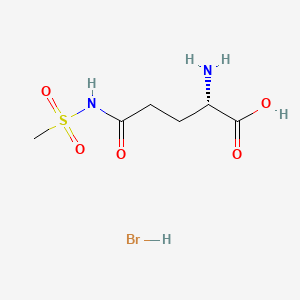
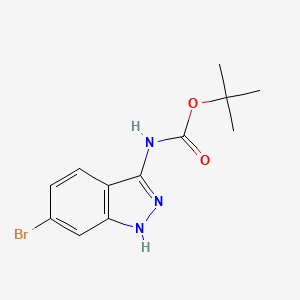
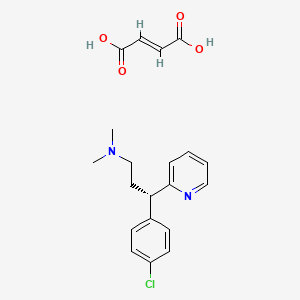
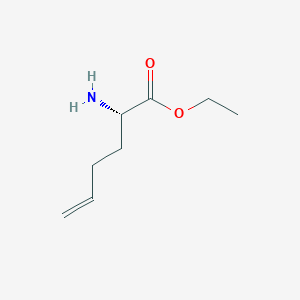
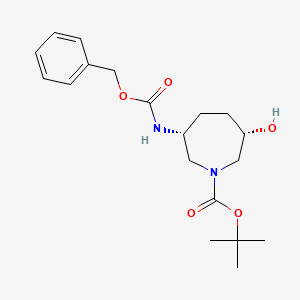
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
